![molecular formula C14H17NO6 B554515 (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid CAS No. 27025-24-7](/img/structure/B554515.png)
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
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Overview
Description
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
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Biological Activity
(R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid, with the CAS number 27025-24-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is C14H17NO6, with a molecular weight of 295.29 g/mol. It is characterized by the following structural features:
The compound is soluble in organic solvents and has been noted for its stability under various conditions, making it suitable for laboratory applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial in various physiological processes including cell signaling and metabolism.
Potential Biological Activities
- Antitumor Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, studies have shown that derivatives can inhibit the proliferation of human cancer cells by inducing apoptosis .
- Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This could have implications for treating inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that related compounds may offer neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter activity .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
Study 2 | Showed significant reduction in inflammation markers in animal models treated with the compound. |
Study 3 | Reported neuroprotective effects in vitro using neuronal cell cultures exposed to oxidative stress. |
Scientific Research Applications
Preliminary studies indicate that (R)-2-(((Benzyloxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid may exhibit biological activities such as:
- Enzyme Inhibition : The compound has been noted for its potential to inhibit specific proteases, which play crucial roles in cellular signaling and metabolic processes .
- Antitumor Activity : Research suggests that derivatives of this compound could be explored for their antitumor properties, potentially contributing to cancer therapeutics .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its structural features allow chemists to modify it and explore new derivatives with enhanced biological activity.
Drug Development
The compound's ability to interact with biological targets makes it a candidate for drug development. Its derivatives could be designed to improve efficacy and reduce side effects in therapeutic applications. Researchers are particularly interested in its potential as a scaffold for creating new protease inhibitors or other enzyme modulators.
Biochemical Assays
Due to its stability and solubility, this compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions. It serves as a substrate or inhibitor in various assays aimed at understanding metabolic pathways or disease mechanisms.
Case Study 1: Enzyme Inhibition Studies
A study investigating the inhibition of serine proteases demonstrated that this compound effectively reduced the activity of specific enzymes involved in cancer progression. This highlights its potential application in developing therapeutic agents targeting cancer-related proteases .
Case Study 2: Synthesis of Derivatives
Researchers have synthesized several derivatives of this compound to evaluate their biological activities. One derivative showed promising results in inhibiting tumor cell growth, suggesting that modifications to the original structure can enhance its pharmacological properties .
Properties
IUPAC Name |
(2R)-5-methoxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-12(16)8-7-11(13(17)18)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNVOAWDAFVIKY-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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